Product packaging for (8-Hydroxyquinolin-5-yl)methyl acetate(Cat. No.:CAS No. 58370-96-0)

(8-Hydroxyquinolin-5-yl)methyl acetate

Cat. No.: B11890729
CAS No.: 58370-96-0
M. Wt: 217.22 g/mol
InChI Key: USZNMYUVICAVDO-UHFFFAOYSA-N
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Description

Contextualization within 8-Hydroxyquinoline (B1678124) Chemistry and Derivatives

The chemistry of (8-Hydroxyquinolin-5-yl)methyl acetate (B1210297) is fundamentally rooted in the properties of the 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ is a renowned and versatile organic ligand. ontosight.ai The defining characteristic of 8-HQ and its derivatives is the proximity of the phenolic hydroxyl group to the nitrogen atom in the pyridine (B92270) ring. This arrangement makes it an exceptional chelating agent, capable of forming stable complexes with a wide array of metal ions. ontosight.ai This chelating ability is a cornerstone of the functional applications of 8-HQ derivatives, which range from analytical chemistry and materials science (e.g., in Organic Light-Emitting Diodes or OLEDs) to medicinal chemistry. ontosight.aiontosight.ai

The 8-HQ ring system is also amenable to various chemical modifications. The phenolic ring can undergo electrophilic aromatic substitution reactions, while the hydroxyl group itself can be derivatized. ontosight.ai The acetate ester of 8-HQ, for instance, is known to undergo the Fries rearrangement, a reaction that repositions the acetyl group from the oxygen atom to the carbon backbone of the aromatic ring, typically at the ortho and para positions. This reactivity highlights the potential of acetate derivatives as intermediates for synthesizing more complex substituted quinolines.

Research Trajectories for (8-Hydroxyquinolin-5-yl)methyl Acetate: A Review

Specific and detailed research focusing exclusively on this compound is limited in publicly accessible scientific literature. The compound is listed in chemical supplier catalogs and databases, confirming its synthesis and commercial availability.

While dedicated studies on its applications are scarce, its structure suggests potential roles as a synthetic intermediate. The synthesis of related 5-substituted-8-hydroxyquinoline derivatives often proceeds through a common precursor, 5-(chloromethyl)quinolin-8-ol (B155281). For example, the reaction of 5-(chloromethyl)quinolin-8-ol hydrochloride with other nucleophiles has been used to create a variety of derivatives. It is plausible that this compound could be synthesized via the esterification of 5-(hydroxymethyl)-8-hydroxyquinoline or by the reaction of an acetate salt with 5-(chloromethyl)quinolin-8-ol.

The acetate group itself serves as a protecting group for the hydroxymethyl functionality or as a precursor for other functional groups. As a phenolic acetate derivative, it could potentially undergo the Fries rearrangement, which is a classic method for preparing hydroxyaryl ketones. However, specific studies detailing this transformation for this compound have not been prominently reported. The primary research trajectory for this compound appears to be in its use as a building block in the synthesis of more complex molecules, rather than as an end-product with defined applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58370-96-0
Molecular Formula C₁₂H₁₁NO₃ ontosight.ai
Molecular Weight 217.22 g/mol ontosight.ai
SMILES CC(=O)OCC1=CC=C(O)C2=C1N=CC=C2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B11890729 (8-Hydroxyquinolin-5-yl)methyl acetate CAS No. 58370-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58370-96-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(8-hydroxyquinolin-5-yl)methyl acetate

InChI

InChI=1S/C12H11NO3/c1-8(14)16-7-9-4-5-11(15)12-10(9)3-2-6-13-12/h2-6,15H,7H2,1H3

InChI Key

USZNMYUVICAVDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

Spectroscopic and Structural Characterization of 8 Hydroxyquinolin 5 Yl Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (8-Hydroxyquinolin-5-yl)methyl acetate (B1210297). By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon-hydrogen framework can be obtained.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of (8-Hydroxyquinolin-5-yl)methyl acetate, distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the methylene (B1212753) protons, and the methyl protons of the acetate group are observed.

The aromatic region of the spectrum is particularly complex due to the fused ring system. The protons on the quinoline core resonate at specific chemical shifts, influenced by the electron-donating hydroxyl group and the electron-withdrawing effects of the nitrogen atom and the acetate substituent. The coupling patterns between adjacent protons (spin-spin splitting) further aid in the assignment of these signals to their specific positions on the quinoline ring.

The methylene protons (CH₂) adjacent to the quinoline ring and the acetate group typically appear as a singlet, indicating the absence of adjacent protons. The methyl protons (CH₃) of the acetate group also present as a singlet, shifted upfield relative to the aromatic and methylene protons.

Detailed analysis of chemical shifts and coupling constants allows for the complete assignment of all proton signals, confirming the connectivity and substitution pattern of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
~8.8 dd H2
~7.5 dd H3
~8.5 d H4
~7.2 d H6
~7.6 d H7
~5.3 s CH₂
~2.1 s CH₃

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum displays signals for the nine carbon atoms of the quinoline ring, the methylene carbon, the carbonyl carbon of the acetate group, and the methyl carbon. The chemical shifts of the quinoline carbons are spread over a wide range, reflecting the varied electronic environments within the aromatic system. The carbon atom bearing the hydroxyl group (C8) is typically shifted downfield due to the deshielding effect of the oxygen atom. Similarly, the carbons adjacent to the nitrogen atom (C2 and C8a) are also observed at lower field.

The carbonyl carbon of the acetate group appears at a characteristic downfield chemical shift, typically around 170 ppm. The methylene carbon and the methyl carbon of the acetate group resonate at higher field positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~150 C8
~148 C2
~138 C8a
~136 C4
~128 C4a
~127 C5
~122 C3
~115 C7
~110 C6
~170 C=O
~65 CH₂
~21 CH₃

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. rsc.org This is particularly useful in the complex aromatic region of the spectrum.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. rsc.org This technique is instrumental in establishing the connectivity between different parts of the molecule. For instance, HMBC correlations would be expected between the methylene protons and the C5 and C6 carbons of the quinoline ring, as well as the carbonyl carbon of the acetate group. Correlations between the aromatic protons and various ring carbons further solidify the structural assignment.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. chemicalbook.commdpi.comnih.govnih.govnih.govmdpi.comnist.gov

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group on the quinoline ring. The broadness of this peak suggests the presence of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a series of sharp bands above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and methyl groups are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the carbonyl group (C=O) of the ester functionality.

C=C and C=N Stretches: The aromatic quinoline ring gives rise to a series of medium to strong absorption bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C and C=N bond stretching vibrations.

C-O Stretches: The C-O stretching vibrations of the acetate group typically appear as two distinct bands in the 1250-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200 (broad) O-H Stretch Hydroxyl
>3000 C-H Stretch Aromatic
<3000 C-H Stretch Aliphatic (CH₂, CH₃)
1750-1735 C=O Stretch Ester
1600-1450 C=C, C=N Stretch Aromatic Ring
1250-1000 C-O Stretch Ester

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. mdpi.comnp-mrd.org

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the exact molecular weight of the compound. For this compound (C₁₂H₁₁NO₃), the expected molecular weight is approximately 217.22 g/mol .

In addition to the molecular ion peak, the mass spectrum displays a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for this compound may include:

Loss of the acetyl group (•CH₃CO) to give a prominent fragment ion.

Loss of the entire acetate group (•CH₂OOCCH₃).

Cleavage of the methylene bridge.

Fragmentation of the quinoline ring system.

Analysis of these fragment ions helps to confirm the presence of the acetate group and the substituted quinoline core, thereby corroborating the structure determined by NMR and IR spectroscopy.

X-ray Diffraction for Crystalline Structure Determination

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data, including crystallographic parameters such as crystal system, space group, unit cell dimensions, or bond lengths and angles, could be found for this compound.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Specific UV-Vis absorption spectra, including details on absorption maxima (λmax) and molar absorptivity (ε) in various solvents for this compound, are not documented in the available literature.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Information regarding the thermal stability of this compound, such as decomposition temperatures and weight loss percentages from thermogravimetric analysis, is not available in the searched scientific papers.

Computational and Theoretical Investigations of 8 Hydroxyquinolin 5 Yl Methyl Acetate

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. It is widely applied to 8-hydroxyquinoline (B1678124) and its derivatives to understand their fundamental properties. However, specific DFT studies on (8-Hydroxyquinolin-5-yl)methyl acetate (B1210297) are not found in the reviewed literature.

Typically, DFT calculations for related 8-hydroxyquinoline compounds involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Frequency Analysis: Calculating vibrational frequencies to characterize stationary points on the potential energy surface and to predict infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

While these analyses are common for the 8-hydroxyquinoline scaffold, specific data for (8-Hydroxyquinolin-5-yl)methyl acetate, such as its optimized bond lengths, bond angles, HOMO-LUMO gap, and MEP map, are not available in published research.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their macroscopic properties. These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.

A search of the scientific literature did not yield any QSPR studies specifically developed for or including this compound. The development of a QSPR model for this compound would require a dataset of structurally related molecules with experimentally determined properties, from which mathematical relationships between molecular descriptors (e.g., topological, electronic, or constitutional indices) and the property of interest could be derived. No such models were found for this specific acetate derivative.

In Silico Methodologies for Molecular Design and Interactions

In silico or computational methods are integral to modern molecular design and the study of intermolecular interactions. These techniques allow for the simulation of molecular behavior at an atomic level.

Molecular Modeling and Energy Minimization

Molecular modeling encompasses the creation and manipulation of three-dimensional molecular structures. A critical step in molecular modeling is energy minimization (or geometry optimization), which calculates the conformation of a molecule with the lowest potential energy, representing its most stable state.

For this compound, this process would involve using force fields (in molecular mechanics) or quantum mechanical methods (like DFT) to adjust the atomic coordinates to find the minimum energy structure. This would reveal the preferred spatial arrangement of the 8-hydroxyquinoline core and the methyl acetate substituent. However, specific studies detailing the energy-minimized conformation or the potential energy surface of this compound are not present in the available literature.

Computational Analysis of Adsorption Mechanisms

Computational methods, particularly DFT and molecular dynamics (MD) simulations, are often employed to study the adsorption of molecules onto surfaces. For 8-hydroxyquinoline derivatives, these studies are relevant to their applications as corrosion inhibitors, where their adsorption onto metal surfaces is a key mechanism of action.

Such computational analyses for a molecule like this compound would typically involve:

Calculating the adsorption energy to determine the strength of the interaction between the molecule and a given surface (e.g., a metal oxide layer).

Analyzing the binding orientation to understand which atoms or functional groups are involved in the adsorption process.

Investigating the charge transfer between the molecule and the surface.

Despite the prevalence of such studies for other 8-hydroxyquinoline compounds, no specific computational research detailing the adsorption mechanism of this compound on any surface was identified.

Reactivity Profiles and Mechanistic Insights of 8 Hydroxyquinolin 5 Yl Methyl Acetate Derivatives

Chemical Transformations and Reaction Pathways of the Quinoline (B57606) Core

The reactivity of (8-Hydroxyquinolin-5-yl)methyl acetate (B1210297) is fundamentally governed by its core structure, 8-hydroxyquinoline (B1678124) (8-HQ). This bicyclic heterocycle consists of an electron-deficient pyridine (B92270) ring fused to an electron-rich phenol (B47542) ring. nih.gov This fusion results in a unique electronic landscape that allows for a variety of chemical transformations. The phenolic character imparts properties such as susceptibility to electrophilic aromatic substitution and coupling with diazonium salts, while the pyridine nitrogen provides a site for coordination and protonation. nih.govscispace.com

Key reaction pathways involving the 8-HQ core include:

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the 8-HQ scaffold is activated towards electrophilic attack, primarily at positions 5 and 7, which are ortho and para to the activating hydroxyl group. Common transformations include halogenation (e.g., chlorination with N-chlorosuccinimide) nih.gov and formylation via reactions like the Reimer-Tiemann or Vilsmeier-Haack, which introduce aldehyde groups. scispace.com Theoretical studies using Density Functional Theory (DFT) confirm that the electron density is highest at carbons C-2 through C-6, making multiple substitution sites possible, with the final product stability often dictating the outcome. researchgate.netorientjchem.org

Mannich Reaction: The C-7 position of the 8-HQ ring is sufficiently activated to participate in Mannich reactions, allowing for the introduction of aminomethyl groups. nih.gov

Fries Rearrangement: As an acetate ester of 8-hydroxyquinoline, the title compound's parent structure can undergo the Fries rearrangement when treated with a Lewis acid like aluminum chloride, leading to the migration of the acetyl group from the hydroxyl oxygen to the aromatic ring, typically forming an acetyl derivative. scispace.com

Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki reaction, are employed to introduce new carbon-carbon bonds at the 5- and 7-positions. scispace.com This often requires prior halogenation of the ring (e.g., using 5-bromo-8-HQ) and protection of the phenolic hydroxyl group to prevent interference with the catalyst. scispace.comrroij.com

Chelation: The proximate arrangement of the C-8 hydroxyl group and the pyridine nitrogen atom at position 1 makes 8-hydroxyquinoline and its derivatives powerful bidentate chelating agents. nih.gov They form stable, often colorful and fluorescent, complexes with a wide range of metal ions. scispace.comrroij.com This chelating ability is a cornerstone of their utility in various chemical and biological applications. nih.govscispace.comnih.gov The stoichiometry of these complexes is typically 2:1 or 3:1 (ligand:metal). rroij.comscirp.org

The synthesis of the core (8-Hydroxyquinolin-5-yl)methyl moiety can be achieved through methods like the chloromethylation of 8-hydroxyquinoline, followed by substitution. For instance, reaction with formaldehyde (B43269) and hydrogen chloride can yield 5-chloromethyl-8-hydroxyquinoline. nih.gov

Adsorption Behavior on Material Surfaces: Physicochemical Models

The interaction of 8-hydroxyquinoline derivatives with material surfaces is a critical aspect of their application, particularly in fields like corrosion inhibition. These molecules can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is a spontaneous process driven by the chemical and electronic properties of the molecule and the nature of the surface. tandfonline.com The process involves the sharing of electrons between the inhibitor molecule—specifically from heteroatoms like nitrogen and oxygen and the π-systems of the aromatic rings—and the vacant d-orbitals of the metal. tandfonline.com

Studies on various 8-hydroxyquinoline derivatives have shown they act as effective mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. tandfonline.comresearchgate.net The efficiency of this inhibition typically increases with the concentration of the derivative, reaching efficiencies as high as 97-98% in some cases. tandfonline.comresearchgate.net This adsorption can be characterized by various physicochemical models, with the Langmuir isotherm being one of the most frequently applied.

The Langmuir adsorption isotherm is a fundamental model used to describe the formation of a monolayer of adsorbate on a solid surface. Its applicability to the adsorption of 8-hydroxyquinoline derivatives on surfaces like carbon steel suggests that the process involves the formation of a uniform protective layer and that there are no significant interactions between the adsorbed molecules. tandfonline.comresearchgate.netresearchgate.net

The Langmuir isotherm is represented by the equation:

C / θ = 1 / K_ads + C

where:

C is the concentration of the inhibitor.

θ is the surface coverage (calculated from inhibition efficiency).

K_ads is the equilibrium constant for the adsorption process.

A linear relationship when plotting C/θ against C indicates that the adsorption process follows the Langmuir model. tandfonline.comresearchgate.net The adsorption equilibrium constant, K_ads, obtained from the intercept of this plot, provides insight into the strength of the interaction between the inhibitor and the surface.

The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads using the following thermodynamic equation:

ΔG°_ads = -RT ln(55.5 K_ads)

where:

R is the universal gas constant.

T is the absolute temperature.

The value 55.5 is the concentration of water in the solution in mol/L.

The calculated value of ΔG°_ads helps to distinguish between physisorption (values around -20 kJ/mol) and chemisorption (values more negative than -40 kJ/mol). For many 8-hydroxyquinoline derivatives, ΔG°_ads values indicate a mechanism that involves both physical and chemical adsorption. tandfonline.comresearchgate.net

Table 1: Adsorption Parameters for 8-Hydroxyquinoline Derivatives on Steel Surfaces This table is generated based on representative data from the cited literature and illustrates the typical application of the Langmuir model.

DerivativeSurfaceMediumK_ads (L/mol)ΔG°_ads (kJ/mol)Adsorption Model FitReference
Azomethine Derivative (BDHQ)Carbon Steel1 M HCl1.85 x 10⁴-34.9Langmuir researchgate.net
Azomethine Derivative (MDHQ)Carbon Steel1 M HCl1.15 x 10⁴-33.9Langmuir researchgate.net
5-(((4-hydroxybenzylidene)amino)methyl)quinolin-8-ol (HBHQ)Carbon Steel1 M HCl1.98 x 10⁵-39.8Langmuir researchgate.net
Novel 8-HQ Derivative (P1)Mild Steel1.0 M HCl1.23 x 10⁵-39.2Langmuir tandfonline.com

Influence of Substituents on Chemical Reactivity and Regioselectivity

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the aromatic system, particularly at the ortho and para positions. This generally enhances the rate of electrophilic aromatic substitution. It has been predicted that EDGs at the C-5 or C-7 positions can cause a red-shift (shift to longer wavelengths) in the emission spectra of the resulting metal complexes. scispace.com

Electron-withdrawing groups (EWGs) , such as nitro (–NO₂) or halo (–Cl, –Br) groups, decrease the electron density of the ring system, making it less susceptible to electrophilic attack. researchgate.net EWGs are expected to cause a blue-shift (shift to shorter wavelengths) in emission spectra. scispace.com For example, in a study of 2-styryl-8-hydroxy quinolines, replacing an 8-OH group with an 8-NO₂ group resulted in a more planar molecular geometry and altered cytotoxic properties. acs.org

Regioselectivity: The inherent directing effect of the C-8 hydroxyl group strongly favors electrophilic substitution at C-5 and C-7. The presence of another substituent can either reinforce or compete with this directing effect. For instance, in 5-substituted 8-HQ derivatives, the remaining open position for electrophilic attack is C-7. DFT calculations have been employed to predict the most likely sites for electrophilic attack by analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO), which indicates regions of high electron density susceptible to attack. researchgate.netorientjchem.org

Steric and Lipophilic Effects: The size and nature of substituents also impact reactivity by sterically hindering the approach of reagents to nearby reaction sites. Furthermore, substituents significantly alter lipophilicity, which is a critical parameter for biological activity and interactions in non-aqueous environments. nih.gov For example, within a series of derivatives, increasing the bulkiness of a substituent can negatively affect its ability to reach a biological target site. nih.gov

Electron Transfer Processes and Redox Dynamics

The electrochemical behavior of (8-Hydroxyquinolin-5-yl)methyl acetate derivatives is rooted in their ability to undergo electron transfer reactions. The quinoline ring system, with its combination of electron-rich and electron-deficient components, is redox-active. Cyclic voltammetry studies have been instrumental in probing these properties. nih.gov

Free 8-hydroxyquinoline is a notable reducing agent and has been shown to possess strong antioxidant activity, even more so than some flavonoids. nih.gov It is electroactive, though typically at very high and very low potentials. acs.org This intrinsic redox activity is a key component of its various biological functions.

The redox dynamics are significantly altered upon chelation with metal ions. The formation of metal complexes can either facilitate or hinder electron transfer processes, depending on the nature of the metal ion and the substituents on the ligand. nih.govacs.org

Metal Ion Influence: Complexes with redox-inactive metal ions like Al³⁺ or Zn²⁺ tend to maintain the ligand-centered redox behavior. acs.org In contrast, complexes with redox-active transition metals (e.g., Fe³⁺, Cu²⁺, Co²⁺) can introduce new electron transfer pathways involving the metal center. acs.org These metal-centered redox reactions often occur within the electrochemical window where the free ligand is inactive. acs.org

Charge Transfer Complexes: 8-hydroxyquinoline can form charge-transfer (CT) complexes with acceptor molecules, such as oxalic acid, which can be studied spectrophotometrically. researchgate.net

Applications in Materials: The ability of 8-HQ metal complexes, particularly Alq₃ (tris(8-hydroxyquinoline)aluminum), to accept and transport electrons is fundamental to their use in Organic Light-Emitting Diodes (OLEDs). scispace.com Modified electrodes containing 8-HQ complexes have also been studied for their potential in electrochemical capacitors, where the complex acts as an electron storage and transfer medium. rsc.orgresearchgate.net Cyclic voltammetry of such modified electrodes shows that the capacitance and stability are directly related to the electronic properties of the specific metal-ligand complex used. rsc.org

The redox potential of an 8-HQ derivative is influenced by its substituents. Electron-donating groups generally make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it more difficult to oxidize. This tunability allows for the fine-tuning of the electronic properties of these molecules for specific applications.

Table 2: Electrochemical Properties of 8-Hydroxyquinoline and a Representative Metal Complex This table presents generalized data from cyclic voltammetry studies to illustrate redox behavior.

CompoundSystem/MediumObservationImplicationReference
8-Hydroxyquinoline (Oxine)Aqueous / Deoxyribose AssayStrong antioxidant activity; no pro-oxidative effects observed.Acts as a potent reducing agent. nih.gov
8-Hydroxyquinoline-Iron ComplexAqueous / Deoxyribose AssayNo pro-oxidative effects; complexation affects reducing power.Complex formation modulates redox activity but does not necessarily induce ROS generation. nih.gov
Free 8-HQ LigandCyclic VoltammetryElectroactive only at very high and low overpotentials.Large potential window of inactivity. acs.org
Tri-8-hydroxyquinoline-Aluminum (Alq₃) ComplexCarbon Paste Electrode in KClImproves electrochemical capacitor performance; stable electron storage.Acts as an effective electron-acceptor and transfer agent. rsc.orgresearchgate.net

Coordination Chemistry of the 8 Hydroxyquinoline Moiety in 8 Hydroxyquinolin 5 Yl Methyl Acetate Derivatives

Spectroscopic Characterization of Metal-Ligand Complexes

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes with 8-hydroxyquinoline (B1678124) derivatives.

UV-Visible (UV-Vis) absorption spectroscopy is a primary tool for monitoring the complexation of 8-hydroxyquinoline ligands with metal ions. scirp.orgacs.org The electronic spectrum of 8-hydroxyquinoline and its derivatives is characterized by absorption bands corresponding to n→π* and π→π* electronic transitions within the aromatic system. scirp.orgscirp.org

Upon coordination to a metal ion, these absorption bands often exhibit a shift, typically a red shift (bathochromic shift) to longer wavelengths. mdpi.com This shift is indicative of the ligand binding to the metal center and the resulting alteration of the electronic structure. mdpi.com For instance, the UV-Vis spectra of Co(II) and Ni(II) complexes with 8-HQ show absorption maxima around 371 nm and 366 nm, respectively. scirp.orgscirp.org The appearance of new bands, particularly in the visible region, can often be attributed to metal-to-ligand charge-transfer (MLCT) transitions. mdpi.com These spectroscopic changes are routinely used to confirm complex formation and to study the stoichiometry and stability of the complexes in solution. scirp.orgnih.gov

Magnetic susceptibility measurements provide valuable insight into the electronic structure of transition metal complexes, specifically regarding the oxidation state and spin state of the central metal ion. mdpi.comacs.org Many 8-hydroxyquinoline complexes with transition metals, such as those with Mn(II), Co(II), and Ni(II), are paramagnetic due to the presence of unpaired d-electrons. mdpi.comacs.org

By measuring the magnetic moment of a complex, it is possible to determine the number of unpaired electrons. This information helps to confirm the oxidation state of the metal and can provide clues about the coordination geometry. For example, a high-spin octahedral Ni(II) complex (d⁸) will have two unpaired electrons and be paramagnetic, whereas a square planar Ni(II) complex is typically diamagnetic. Studies on various 3d metal-8-HQ complexes indicate they are often in a high-spin state. acs.org The magnetic properties of Mn(II)-8-hydroxyquinoline complexes have confirmed their paramagnetic nature. mdpi.com Such data, combined with spectroscopic evidence, allows for a more complete description of the coordination compound's geometry, which can be octahedral, square planar, or other arrangements. scirp.orgresearchgate.net

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers and MOFs using 8-hydroxyquinoline derivatives is a burgeoning area of research, driven by the potential to create materials with unique structural and functional properties. researchgate.net While specific studies on MOFs derived exclusively from "(8-Hydroxyquinolin-5-yl)methyl acetate" are not extensively documented, research on closely related 8-hydroxyquinolinate derivatives provides significant insight into their assembly and properties.

A general approach to synthesizing these materials involves the reaction of a metal salt with the 8-hydroxyquinoline-based ligand in a suitable solvent system, often under solvothermal conditions. The connectivity of the resulting framework is dictated by the coordination preferences of the metal ion and the geometry of the organic linker.

For instance, research has demonstrated the assembly of five new metal-organic frameworks using a novel 8-hydroxyquinolinate derivative (H2L) with various metal ions such as Zn(II), Cd(II), Mn(II), and Co(II). nih.gov The resulting structures showcase the versatility of the 8-HQ core:

[Zn2L2]·2DMF·2MeOH (1) formed a 3D porous network. nih.gov

[Zn2L2(py)2] (2) resulted in a 2D grid network. nih.gov

[Cd2L2]·Diox·MeOH·6H2O (3) produced a 2D layer structure that stacked into a 3D porous framework. acs.orgnih.gov

[Mn2L2]·2DMF·2MeOH (4) and [Co2L2]·2DMF·4H2O (5) were isostructural, featuring helical chains that form a 2D network. nih.gov

Similarly, coordination polymers have been prepared using a bis(oxine) bidentate ligand, N,Nʼ-di(8-hydroxyquinolinolyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamine (QEPD), with Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net This ligand, which features two 8-hydroxyquinoline units linked at the 5-methyl position, demonstrates how the core structure of (8-Hydroxyquinolin-5-yl)methyl acetate (B1210297) can be conceptually extended to create polytopic linkers for polymer synthesis. researchgate.net

Characterization of these materials relies on a suite of analytical techniques:

Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material.

Thermogravimetric analysis (TGA) assesses the thermal stability of the frameworks and can indicate the presence of coordinated or guest solvent molecules.

Infrared (IR) spectroscopy confirms the coordination of the ligand to the metal center, often showing a shift in the C=N and C-O stretching frequencies.

Diffuse reflectance spectroscopy and luminescence spectroscopy are employed to investigate the optical properties of the materials. researchgate.net

The stability and porosity of these frameworks are critical for their potential applications. For example, the zinc-based MOF, [Zn2L2]·2DMF·2MeOH, exhibited excellent stability in common organic solvents and water, a crucial feature for its use as a chemical sensor. nih.gov

Interactive Table: Examples of MOFs based on 8-Hydroxyquinolinate Derivatives

CompoundMetal IonDimensionalityKey Structural FeatureRef.
[Zn2L2]·2DMF·2MeOHZn(II)3DPorous network with meso-helical chains nih.gov
[Zn2L2(py)2]Zn(II)2DGrid network from dinuclear Zn(II) units nih.gov
[Cd2L2]·Diox·MeOH·6H2OCd(II)3DStacked 2D layers acs.orgnih.gov
[Mn2L2]·2DMF·2MeOHMn(II)2DHelical chains nih.gov
[Co2L2]·2DMF·4H2OCo(II)2DIsostructural with Mn(II) complex nih.gov

Research Applications of 8-Hydroxyquinoline Metal Complexes

The unique electronic and photophysical properties of metal complexes derived from 8-hydroxyquinoline and its analogues make them highly suitable for a range of research applications, particularly in sensing and separation. rroij.comscispace.com The chelation of a metal ion to the 8-hydroxyquinoline core often leads to a significant enhancement of fluorescence, a phenomenon that is central to their application as chemosensors. scispace.comcore.ac.uk

The 8-hydroxyquinoline moiety is a well-established fluorophore for the detection of metal ions. nih.govresearchgate.net The free ligand is often weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline (B57606) nitrogen. rroij.comnih.gov Upon chelation with a metal ion, this proton is displaced, and the ESIPT process is inhibited. This, combined with increased molecular rigidity, often results in a dramatic "turn-on" fluorescence response. scispace.comnih.gov

Derivatives of 8-hydroxyquinoline have been developed as highly sensitive and selective fluorescent chemosensors for a variety of metal ions. For example, 8-hydroxyquinoline benzoates have been shown to be effective sensors for transition metal ions like Hg(II) and Cu(II), with the fluorescence enhancement attributed to the suppression of radiationless transitions. core.ac.uk

The selectivity of these chemosensors can be tuned by modifying the substituents on the 8-hydroxyquinoline ring. A zinc-based MOF, [Zn2L2]·2DMF·2MeOH, constructed from an 8-hydroxyquinolinate derivative, demonstrated highly sensitive detection of Fe(III) ions in water, even in the presence of other interfering metal cations. researchgate.netnih.gov This highlights the advantage of incorporating the sensing unit into a stable and porous framework.

Similarly, a quinoline derivative, 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL), was designed to recognize Zn(II) ions. nih.gov The coordination of Zn(II) inhibits the ESIPT process, leading to a significant fluorescence enhancement. This sensor was selective for Zn(II) over a range of other common cations. nih.gov

Interactive Table: Fluorescent Chemosensors Based on 8-Hydroxyquinoline Derivatives

Sensor TypeTarget Ion(s)Sensing MechanismKey FindingRef.
8-Hydroxyquinoline BenzoatesHg(II), Cu(II)Fluorescence enhancementSuppression of radiationless transitions upon metal binding core.ac.uk
[Zn2L2]·2DMF·2MeOH MOFFe(III)Luminescence quenchingHighly sensitive and selective detection in aqueous media researchgate.netnih.gov
HL (Schiff base derivative)Zn(II)Fluorescence "turn-on"Inhibition of ESIPT and aggregation-induced emission nih.gov
8-hydroxyquinoline-5-sulfonic acidCd(II), Zn(II), Mg(II)Fluorescence enhancementCd(II) forms the most intensely fluorescent aqueous complex uci.edu

The strong chelating ability of 8-hydroxyquinoline and its derivatives has long been exploited for the analytical separation and extraction of metal ions. rroij.comscispace.com The formation of neutral, often insoluble, chelate complexes with a variety of metal ions allows for their extraction from aqueous solutions into an organic phase. scispace.comacs.org

The efficiency and selectivity of extraction are highly dependent on the pH of the aqueous solution. By carefully controlling the pH, different metal ions can be selectively extracted. For example, a classic study on the extraction of metal quinolates into chloroform (B151607) established the optimal pH ranges for the complete extraction of several ions:

Ferric iron (Fe³⁺): pH 1.9 to 3.0 acs.org

Copper (Cu²⁺): pH 2.7 to >7.0 acs.org

Bismuth (Bi³⁺): pH 4.0 to 5.2 acs.org

Aluminum (Al³⁺): pH 4.3 to 4.6 acs.org

Nickel (Ni²⁺): pH >6.7 acs.org

Cobalt (Co²⁺): pH >6.8 acs.org

This pH dependence allows for the separation of mixtures. For instance, copper can be effectively separated from cadmium and zinc by extraction at a pH of 4.0. acs.org The derivatives of 8-hydroxyquinoline are particularly valuable as ligands for metal extraction in hydrometallurgy, with applications in the recovery of metals like iron, copper, nickel, and uranium. researchgate.net

The introduction of surfactants can further modify and enhance extraction processes. In micellar media, the solubility of metal-8-hydroxyquinoline complexes can be increased, avoiding the need for toxic organic solvents and often enhancing the sensitivity of subsequent analytical measurements. jcsp.org.pk For example, the use of cetylpyridinium (B1207926) chloride (a cationic surfactant) has been successfully applied for the spectrophotometric determination of Cd(II) as its 8-hydroxyquinoline complex in industrial wastewater samples. jcsp.org.pk

Advanced Materials Science and Chemical Technology Applications of 8 Hydroxyquinolin 5 Yl Methyl Acetate and Its Derivatives

Investigation as Electron Transport Materials in Organic Light-Emitting Diodes (OLEDs)

The 8-hydroxyquinoline (B1678124) moiety is a well-established building block for materials used in Organic Light-Emitting Diodes (OLEDs), primarily due to its excellent electron-transporting and light-emitting properties. scispace.comrroij.com The foundational compound in this class is tris(8-hydroxyquinolinato)aluminum (Alq3), which has been a benchmark emitter and electron-transporting material in OLEDs for decades. scispace.comrroij.com The versatility of the 8-HQ scaffold allows for the synthesis of a wide array of derivatives with tailored properties for enhanced device performance. rroij.comresearchgate.netnih.gov

Derivatives of 8-hydroxyquinoline are actively investigated for their role as electron carriers in OLEDs. scispace.comrroij.comresearchgate.netnih.gov Modifications to the 8-HQ core, such as the introduction of various substituents, can fine-tune the electronic and photophysical properties of the resulting metal complexes. For instance, the synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines and their subsequent coordination with Al(III) has produced complexes that exhibit green luminescence with high quantum yields and are soluble in common organic solvents. researchgate.net These modifications can lead to a red shift in the emission wavelength compared to the parent Alq3. researchgate.net

Furthermore, the incorporation of electron-donating fragments, like carbazole, into the quinoline (B57606) ligand structure can induce an even larger red shift, resulting in yellow luminescence. researchgate.net Such derivatives can function as both hole and electron transporters, contributing to improved charge recombination within the OLED device. researchgate.net The development of these functionalized 8-HQ derivatives is crucial for creating efficient and color-tunable OLEDs. scispace.comrroij.commdpi.com The ability to modify the 8-hydroxyquinoline structure allows for the creation of materials with improved solubility, thermal stability, and specific emission colors, which are all critical factors for commercial OLED applications. rroij.comresearchgate.net

Performance as Corrosion Inhibitors for Metallic Substrates

Derivatives of 8-hydroxyquinoline are recognized as highly effective corrosion inhibitors for various metals, particularly steel, in acidic environments. capes.gov.brnajah.edutandfonline.com Their efficacy stems from the presence of nitrogen and oxygen heteroatoms and the planar aromatic quinoline ring, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. najah.edutandfonline.com

Electrochemical Evaluation Techniques

Electrochemical methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard for assessing the performance of 8-hydroxyquinoline-based corrosion inhibitors.

Potentiodynamic Polarization (PDP): PDP studies reveal that many 8-hydroxyquinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. capes.gov.bracs.org For example, derivatives like (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) and (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2) have demonstrated this mixed-type behavior. capes.gov.brnajah.edu The addition of these inhibitors leads to a decrease in the corrosion current density (icorr), indicating a reduction in the corrosion rate. acs.org

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the inhibitor's mechanism at the metal/electrolyte interface. For 8-hydroxyquinoline derivatives, EIS results typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration. acs.orgnih.gov The increase in Rct signifies a more resistive surface, indicative of a protective inhibitor film, while the decrease in Cdl suggests the displacement of water molecules and other corrosive species from the metal surface by the adsorbing inhibitor molecules. acs.orgnih.gov The data often reveals a frequency distribution, necessitating the use of a constant phase element (CPE) in the equivalent circuit model for a more accurate fit. researchgate.net

Below is an interactive table summarizing the electrochemical data for selected 8-hydroxyquinoline derivatives as corrosion inhibitors for mild steel in 1 M HCl.

InhibitorConcentration (M)Inhibition Efficiency (%) (from PDP)Corrosion Current Density (icorr) (μA/cm²)
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1)10⁻³96-
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2)10⁻³92-
Diethyl 1-((8-hydroxyquinoline-5-yl)methyl)−2,6-dimethyl-4-(p-tolyl)−1,4-dihydropyridine-3,5 dicarboxylate (PR1)---
Diethyl 1-((8-hydroxyquinoline-5-yl)methyl)−2,6-dimethyl-4-(4-nitrophenyl)−1,4-dihydropyridine-3,5-dicarboxylate (PR2)---
5-((dodecylthio)methyl)-8-quinolinol-98.71-
Inhibitor 9 (unspecified 8-hydroxyquinoline derivative)-93.51-
N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC)10⁻³91.73-
N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide (HQPC)10⁻³87.09-

Gravimetric Analysis in Corrosion Rate Determination

Gravimetric, or weight loss, measurements offer a direct and straightforward method for determining the corrosion rate and the inhibition efficiency of a compound. Studies on various 8-hydroxyquinoline derivatives have consistently shown that the inhibition efficiency increases with the concentration of the inhibitor. capes.gov.brnajah.edubohrium.com For example, derivatives such as 5-aminomethyl-8-hydroxyquinoline (AMHQ) and its N-acetyl and N,N'-dimethylamino analogues demonstrated increased protection for carbon steel in 1 M HCl as their concentration was raised. researchgate.net The inhibition efficiency is calculated from the reduction in weight loss of the metal coupon in the presence of the inhibitor compared to the blank acidic solution. These studies also reveal that the adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, which describes a monolayer adsorption process. capes.gov.brnajah.edubohrium.com

The following table presents gravimetric data for some 8-hydroxyquinoline derivatives.

InhibitorMetalCorrosive MediumMax Inhibition Efficiency (%)Concentration for Max Efficiency (M)
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1)Mild Steel1 M HCl9610⁻³
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2)Mild Steel1 M HCl9210⁻³
5-aminomethyl-8-hydroxyquinoline (AMHQ)Carbon Steel1 M HCl--
5-N-acethylaminomethyl-8-hydroxyquinoline (ACAMHQ)Carbon Steel1 M HCl--
5-N,N′-dimethylaminomethyl-8-hydroxyquinoline (DMHQ)Carbon Steel1 M HCl9710⁻³

Surface Characterization of Inhibitor Films

The formation of a protective film by the inhibitor on the metal surface is a key aspect of corrosion inhibition. Surface characterization techniques are employed to visualize and analyze this film.

Scanning Electron Microscopy (SEM): SEM analysis provides clear visual evidence of the inhibitor's effectiveness. In the absence of an inhibitor, the metal surface typically shows significant damage, including pitting and a rough morphology, after exposure to an acidic medium. najah.eduresearchgate.net In contrast, surfaces treated with 8-hydroxyquinoline derivatives exhibit a much smoother and less damaged appearance, confirming the formation of a protective layer that shields the metal from the corrosive environment. najah.eduresearchgate.net

UV-Visible Spectroscopy: This technique can be used to study the formation of inhibitor-metal complexes in the corrosive solution. The changes in the absorption spectra of the solution after the corrosion test can indicate the interaction between the inhibitor molecules and the metal ions dissolved from the surface, providing further evidence of the inhibition mechanism. capes.gov.brnajah.eduresearchgate.net

Exploration in Catalytic Systems and Organocatalysis

The 8-hydroxyquinoline scaffold and its derivatives are not only valuable in materials science but also show promise in the field of catalysis. Their ability to form stable complexes with a wide range of metal ions is a key feature that is exploited in the design of novel catalysts. scispace.comresearchgate.net

Vanadium complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons, such as cyclohexane, and alcohols using hydrogen peroxide as the oxidant. mdpi.com These reactions are often performed in the presence of a cocatalyst like 2-pyrazinecarboxylic acid. mdpi.com The catalytic system can achieve significant yields in the oxidation of saturated hydrocarbons, which are typically challenging substrates. mdpi.com

Furthermore, silica-supported iron tetrasulfophthalocyanine catalysts have been employed for the clean catalytic oxidation of 8-hydroxyquinoline itself to quinoline-5,8-dione, a valuable molecular framework in certain antitumor compounds. rsc.org This demonstrates the potential for using 8-hydroxyquinoline derivatives both as ligands in catalytic systems and as substrates for catalytic transformations. The state of the catalyst, such as whether it is a monomer or a dimer, and the nature of the support material can significantly influence the catalytic activity and selectivity of the reaction. rsc.org

Development of Novel Hybrid Materials and Functionalized Surfaces

The versatility of the 8-hydroxyquinoline moiety extends to its use in creating novel hybrid materials and functionalizing surfaces. The ability to introduce various functional groups onto the 8-HQ ring system allows for its integration into a diverse range of material architectures. researchgate.netnih.gov

One area of development is the functionalization of semiconductor nanocrystals (NCs) with 8-hydroxyquinoline derivatives. researchgate.net By attaching these ligands to the surface of CdZnSSe alloyed NCs, it is possible to modify their optical and photophysical properties. researchgate.net This can lead to the creation of efficient white-light-emitting materials by carefully controlling the ratio of the ligand to the nanocrystals. researchgate.net The interaction between the 8-HQ derivative and the NC surface can induce charge transfer processes, influencing the luminescent properties of the hybrid material. researchgate.net

Another approach involves the creation of hybrid materials by incorporating 8-hydroxyquinoline derivatives into polymer matrices. For example, 5-amino-8-hydroxyquinoline has been incorporated into electrospun fibrous materials made from poly(vinyl alcohol) and carboxymethyl cellulose. nih.gov These hybrid materials, and their metal complexes with Cu²⁺ and Fe³⁺, have shown potential for various biological applications. nih.gov

The functionalization of surfaces with 8-hydroxyquinoline derivatives is also a growing area of research. For instance, graphene oxide has been functionalized with 8-hydroxyquinoline to create a fluorescent nanosensor for the detection of Zn²⁺ ions in aqueous media. researchgate.net This demonstrates the potential for using these derivatives to create highly sensitive and selective sensing platforms. The synthesis of hybrid molecules, such as those combining 8-hydroxyquinoline with amino acids like D-proline, has led to water-soluble compounds with interesting solution chemistry and the ability to form stable complexes with rhodium and ruthenium. mdpi.com These examples highlight the broad scope for creating advanced materials with tailored functionalities by leveraging the unique chemical properties of (8-Hydroxyquinolin-5-yl)methyl acetate (B1210297) and its derivatives.

Structure-Application Relationship Studies for Tailored Chemical Performance

The chemical performance of (8-Hydroxyquinolin-5-yl)methyl acetate and its related derivatives is intrinsically linked to their molecular structure. The 8-hydroxyquinoline (8-HQ) core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to chelate metal ions. rroij.comnih.govnih.gov The strategic placement of substituents on the quinoline ring allows for the fine-tuning of the molecule's physicochemical properties, thereby tailoring its function for specific applications in advanced materials and chemical technology.

Studies on various 8-HQ derivatives have established clear relationships between their structure and their functional properties. These relationships provide a framework for designing new compounds with enhanced or specific performance characteristics. Key structural modifications and their impact on applications are detailed below.

Influence of Substituents on Electronic Properties and Lipophilicity:

The nature and position of substituents on the 8-HQ ring system significantly alter the molecule's electronic distribution and lipophilicity. These factors, in turn, dictate the stability and luminescent properties of the resulting metal complexes, which are crucial for applications like Organic Light-Emitting Diodes (OLEDs). rroij.com

Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., alkyl, alkoxy) can modulate the ligand's ability to coordinate with metal ions and influence the energy levels of the final complex. For instance, modifying the structure of chelating ligands is a primary strategy for improving the efficiency of metal quinolate complexes used in OLEDs. rroij.com

Lipophilicity: The lipophilicity of the molecule, which can be adjusted by adding or modifying alkyl or aryl side chains, affects its solubility and interaction with different media. In the context of biological systems, which can be analogous to certain chemical technology applications involving membranes or organic phases, antiviral activity has been shown to increase linearly with rising lipophilicity. nih.gov

Steric Effects and Coordination Geometry:

The size and location of substituents can create steric hindrance that affects the geometry of metal chelation. This can influence the photophysical properties of the resulting complexes.

Substitution at C-5 and C-7: The C-5 and C-7 positions are common sites for substitution. mdpi.com Introducing bulky groups at these positions can distort the planar structure of the quinoline ring system, which can affect the packing of molecules in thin films for electronic devices and alter the quantum yield of fluorescence for sensor applications. For example, in a study of 8-hydroxyquinoline-derived Mannich bases, introducing an aromatic ring at the methylene (B1212753) bridge (attached to the quinoline core) had a significant impact on the steric hindrance around the chelating moiety. nih.gov

Impact of the Linker and Functional Groups:

The nature of the substituent itself, such as the methyl acetate group in the title compound, introduces specific functionalities that can be exploited.

Spacer Length: The length of a carbon chain or "spacer" connecting the 8-HQ core to another functional group can impact the molecule's flexibility and its ability to interact with a target. Research on antifungal derivatives showed that a longer carbon spacer (four carbons vs. two) between an umbelliferone (B1683723) and an 8-hydroxyquinoline moiety resulted in better activity, likely by influencing the molecule's flexibility. nih.gov

Functional Group Reactivity: The ester functionality in this compound could potentially serve as a reactive site for further derivatization or as a pro-ligand, where the acetate group is cleaved under specific conditions to release the active chelating agent.

The table below summarizes research findings on various 8-hydroxyquinoline derivatives, illustrating the structure-application relationship.

Derivative Class Structural Modification Observed Effect Potential Application Area Reference
Quinoline-2-carboxamides Electron-withdrawing substituents on anilide ringPositively influences antiviral activityChemical Technology (Antiviral surfaces/coatings) nih.gov
Umbelliferone-8-HQ Hybrids Increased length of carbon spacer (n=2 to n=4)Better antifungal activityAgrochemicals nih.gov
Mannich Bases Introduction of aromatic moiety at methylene carbonIncreased steric hindrance near chelating siteCatalysis, Metal Extraction nih.gov
1,4-Naphthoquinone Hybrids Methyl group at C2' of quinoline moietyHighest cytotoxicity in anticancer assaysChemical Synthesis (as intermediate)
General 8-HQ Derivatives Chelation with metal ions (e.g., Al³⁺)Greatly increased fluorescence emissionFluorescent Sensors, OLEDs mdpi.com

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify acetate methyl protons (δ 2.1–2.3 ppm) and quinoline aromatic protons (δ 7.5–8.9 ppm). Phosphonate intermediates show characteristic P-O-C shifts (δ 3.5–4.5 ppm) .
  • FT-IR : Confirm acetate ester formation via C=O stretch at ~1740 cm⁻¹ and phenolic -OH absence (if protected) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Acta Crystallographica Section E protocols) to validate stereochemistry .

Advanced: How can researchers design experiments to evaluate the environmental fate of this compound in aquatic systems?

Methodological Answer :
Adopt a tiered approach:

Laboratory studies : Measure hydrolysis kinetics at varying pH (4–9) and temperatures (10–40°C) using LC-MS/MS to quantify degradation products .

Biotic transformation assays : Incubate with sediment microbiota (e.g., EPA OPPTS 835.3160 guidelines) to assess biodegradation pathways .

QSAR modeling : Predict bioaccumulation potential using logP values (experimental or computed via ChemAxon) and correlate with ecotoxicity data (e.g., Daphnia magna LC₅₀) .

Basic: What are the key challenges in stabilizing this compound for electroluminescent applications?

Methodological Answer :
The compound’s quinoline backbone enables electron injection in OLEDs, but acetate ester hydrolysis under device-operating conditions (e.g., heat, humidity) can degrade performance . Mitigation strategies include:

  • Encapsulation within hydrophobic matrices (e.g., PMMA) during vapor deposition .
  • Substituting the acetate group with hydrolytically stable moieties (e.g., trifluoroacetate) while maintaining HOMO-LUMO levels .

Advanced: How can computational chemistry guide the design of novel 8-hydroxyquinoline derivatives with enhanced selectivity?

Q. Methodological Answer :

  • Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., West Nile virus NS2B-NS3 protease) and prioritize candidates with ΔG < -8 kcal/mol .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict redox potentials and chelation sites (e.g., N1/O8 atoms) .
  • MD simulations : Assess stability of metal-ligand complexes (e.g., Zn²⁺) in physiological saline (150 mM NaCl) over 100 ns trajectories .

Basic: What safety protocols are essential when handling this compound in the lab?

Q. Methodological Answer :

  • Use fume hoods and nitrile gloves to prevent dermal exposure, as the compound may cause irritation ().
  • Emergency procedures : In case of inhalation, administer oxygen and consult a physician immediately; provide SDS documentation (CAS 89409-15-4) .
  • Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: How can researchers reconcile conflicting data on the antioxidant vs. pro-oxidant behavior of 8-hydroxyquinoline derivatives?

Q. Methodological Answer :

  • Conduct ROS scavenging assays (e.g., DPPH, ABTS) under controlled O₂ levels to differentiate antioxidant activity from pro-oxidant metal-Fenton reactions .
  • Use EPR spectroscopy to detect radical species (e.g., semiquinone radicals) formed during redox cycling .
  • Compare results across cell lines (e.g., HepG2 vs. NIH/3T3) to assess cell-type-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.